molecular formula C14H16O3 B15470467 3-Butyl-7-hydroxy-4-methylchromen-2-one CAS No. 53666-73-2

3-Butyl-7-hydroxy-4-methylchromen-2-one

Cat. No.: B15470467
CAS No.: 53666-73-2
M. Wt: 232.27 g/mol
InChI Key: NAYSXHKASBQZRG-UHFFFAOYSA-N
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Description

3-Butyl-7-hydroxy-4-methylchromen-2-one is a synthetic coumarin derivative designed for research applications in medicinal chemistry and pharmacology. This compound is built upon the 7-hydroxy-4-methylchromen-2-one (also known as 4-methylumbelliferone) core scaffold, a structure well-documented in scientific literature for its diverse biological activities. The addition of a butyl group at the 3-position is intended to modulate the compound's lipophilicity and interaction with biological targets, potentially enhancing its properties for specific investigational purposes. Coumarin derivatives, particularly those with a 7-hydroxy group, have been extensively studied and shown to exhibit significant anti-inflammatory properties. Research on closely related analogs has demonstrated that such compounds can achieve significant reduction in inflammation in standard models like carrageenan-induced paw edema, with some derivatives showing activity that surpasses reference drugs like indomethacin . The primary mechanism of action for this anti-inflammatory effect is believed to involve the inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway. Molecular docking studies suggest these compounds can fit into the active site of the COX-2 enzyme, forming key hydrogen bonds with amino acid residues such as Ser530, similar to known non-steroidal anti-inflammatory drugs (NSAIDs) . Beyond anti-inflammatory potential, the core coumarin structure is known for a broad spectrum of other biological activities, including cytotoxic and bactericidal effects, as observed in other modified 7-hydroxy-4-methylcoumarins . Researchers may value this compound as a chemical tool for developing novel therapeutic agents, studying inflammatory pathways, and exploring structure-activity relationships (SAR). This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this compound with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

3-butyl-7-hydroxy-4-methylchromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16O3/c1-3-4-5-12-9(2)11-7-6-10(15)8-13(11)17-14(12)16/h6-8,15H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAYSXHKASBQZRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=C(C2=C(C=C(C=C2)O)OC1=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60420629
Record name 3-butyl-7-hydroxy-4-methylchromen-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60420629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53666-73-2
Record name 3-Butyl-7-hydroxy-4-methyl-2H-1-benzopyran-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53666-73-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-butyl-7-hydroxy-4-methylchromen-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60420629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Key Observations :

  • Substitution at the 6-position (e.g., benzylamino groups in ) introduces hydrogen-bonding capabilities and steric bulk, which may alter receptor binding compared to alkyl-substituted coumarins .

Physicochemical Properties

  • Solubility : The 7-hydroxy group enhances water solubility through hydrogen bonding, while longer alkyl chains (e.g., butyl) reduce polarity. This balance may optimize bioavailability .
  • Thermal Stability : Melting points (m.p.) of analogs vary significantly. For example, compound 8 () has an m.p. of 188–189°C, whereas shorter-chain coumarins (e.g., 3-isopropyl derivative) may exhibit lower m.p. due to reduced crystal lattice stability .

Antioxidant and Enzyme-Modulating Effects

  • Coumarins with 7-hydroxy groups are implicated in GST activation, a detoxification enzyme. Dietary antioxidants like BHA (2(3)-tert-butyl-4-hydroxyanisole) enhance GST activity by 5- to 10-fold in mice, suggesting that structurally similar coumarins may share this mechanism .
  • Alkyl chain length influences interactions with hydrophobic enzyme pockets. The butyl group in the target compound may confer stronger binding to GSTs compared to isopropyl or methyl groups .

Data Tables

Table 1: Comparative Analysis of Key Coumarin Derivatives

Property This compound 7-Hydroxy-3-isopropyl-4-methylchromen-2-one 6-(3-Hydroxy-4-methoxybenzylamino)-7-hydroxy-4-methylchromen-2-one
Molecular Weight 232.28 218.25 327.34
Lipophilicity (LogP) ~3.5 (estimated) ~2.8 ~1.2
Key Bioactivity Potential GST modulation Antioxidant Antimicrobial, enzyme inhibition
Synthetic Complexity Moderate Low High

Preparation Methods

Pechmann Condensation: Base Framework Construction

The parent compound, 7-hydroxy-4-methylcoumarin, is synthesized via Pechmann condensation, combining resorcinol and ethyl acetoacetate in the presence of acidic catalysts.

Protocol from Patent CN101723925A:

  • Reactants: Resorcinol (100 g), ethyl acetoacetate (100 g), diatomite-supported catalyst (10 g).
  • Conditions: 90–130°C for 1–3 hours.
  • Workup: Filtration, solvent evaporation, and recrystallization in 95% ethanol.
  • Yield: 88–92%.

Mechanistic Insight:

  • Transesterification: Ethyl acetoacetate reacts with resorcinol’s hydroxyl group.
  • Cyclization: Acid catalysis promotes lactonization to form the coumarin core.
  • Dehydration: Elimination of water yields the aromatic structure.

Catalytic Innovations

The diatomite-supported catalyst (sulfuric and p-toluenesulfonic acid) in CN101723925A enhances reactivity while enabling reuse, reducing waste. Comparative studies show 10–15% catalyst loading optimizes yield without side reactions.

Introducing the 3-Butyl Substituent: Methodological Strategies

Electrophilic Alkylation at Position 3

The butyl group is introduced via Friedel-Crafts alkylation, leveraging the electron-rich C3 position of 7-hydroxy-4-methylcoumarin.

Hypothetical Protocol (Based on):

  • Reactants: 7-Hydroxy-4-methylcoumarin (1 eq), 1-bromobutane (1.2 eq), AlCl₃ (0.1 eq).
  • Conditions: Reflux in dry dichloromethane (12 hours).
  • Workup: Neutralization, extraction, and silica gel chromatography.
  • Expected Yield: 60–75% (estimated from analogous reactions).

Challenges:

  • Regioselectivity: Competing reactions at C5 and C6 may occur.
  • Steric hindrance from the 4-methyl group necessitates optimized stoichiometry.

Halogen Intermediates and Cross-Coupling

A two-step approach using 3-bromo-7-hydroxy-4-methylcoumarin (CID 5337545) as an intermediate enables precise functionalization.

Step 1: Bromination

  • Reactants: 7-Hydroxy-4-methylcoumarin, N-bromosuccinimide (NBS).
  • Conditions: Radical initiation via AIBN in CCl₄ (80°C, 6 hours).
  • Yield: 85–90%.

Step 2: Suzuki-Miyaura Coupling

  • Reactants: 3-Bromo derivative (1 eq), butylboronic acid (1.5 eq), Pd(PPh₃)₄ (5 mol%).
  • Conditions: Na₂CO₃, DME/H₂O, 80°C (12 hours).
  • Yield: 70–80% (extrapolated from).

Green Chemistry Approaches

Solvent-Free Alkylation

Bleaching earth clay (pH 12.5) in PEG-400, as reported for styryl derivatives, offers a sustainable alternative.

Adapted Protocol:

  • Reactants: 7-Hydroxy-4-methylcoumarin, butyraldehyde (1.2 eq), clay catalyst (0.1 eq).
  • Conditions: 60°C, 4 hours.
  • Yield: 65–70% (estimated).

Advantages:

  • Recyclable catalyst and solvent (PEG-400).
  • Reduced byproducts.

Analytical Characterization

Key Data for 3-Butyl-7-hydroxy-4-methylchromen-2-one:

  • IR (KBr): 3340 cm⁻¹ (O-H), 1715 cm⁻¹ (C=O).
  • ¹H NMR (DMSO-d₆): δ 6.71 (d, 1H, C8-H), 2.98 (t, 2H, C3-butyl), 2.41 (s, 3H, C4-CH₃).
  • MS (EI): m/z 232 (M⁺).

Comparative Analysis of Synthetic Routes

Method Reactants Catalyst Yield Eco-Friendliness
Friedel-Crafts 1-Bromobutane, AlCl₃ AlCl₃ 60–75% Low
Suzuki Coupling Butylboronic Acid, Pd(PPh₃)₄ Pd(PPh₃)₄ 70–80% Moderate
Green Alkylation Butyraldehyde, Clay Bleaching Earth 65–70% High

Q & A

Q. How to troubleshoot low yields in alkylation reactions?

  • Issue : Competing O- vs. C-alkylation.
  • Solutions :
  • Use bulky bases (e.g., DBU) to favor C-alkylation .
  • Monitor reaction progress with TLC (hexane:ethyl acetate = 7:3, Rf ≈ 0.4 for product) .

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